molecular formula C12H13N3O5S2 B2963942 5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide CAS No. 1172811-31-2

5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2963942
CAS No.: 1172811-31-2
M. Wt: 343.37
InChI Key: PZMIASSJZLANAC-UHFFFAOYSA-N
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Description

5-(Morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound designed for research applications, integrating a morpholinosulfonyl group, a furan carboxamide core, and a thiazole acceptor ring in its molecular architecture. This structure combines pharmaceutically relevant motifs, suggesting potential for diverse biological activity. The morpholinosulfonyl group is a feature known to contribute to the potency and pharmacokinetic properties of small molecule inhibitors, as seen in research focused on enzyme targets like Lysyl Oxidase (LOX) for anti-metastatic applications . The thiazole ring is a privileged scaffold in medicinal chemistry, extensively documented for its broad spectrum of biological activities. Thiazole derivatives are frequently investigated for their antimicrobial properties against various Gram-positive bacteria and for their anti-inflammatory effects, often evaluated through assays like the inhibition of protein denaturation . Furthermore, thiazole-based molecules are prominent in anticancer research , with several serving as key scaffolds in clinically used drugs and novel investigational compounds targeting various cancer pathways . The integration of these moieties makes this compound a compound of interest for researchers in the fields of infectious disease, oncology, and inflammatory disease, providing a versatile core structure for the synthesis and evaluation of new therapeutic agents. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c16-11(14-12-13-3-8-21-12)9-1-2-10(20-9)22(17,18)15-4-6-19-7-5-15/h1-3,8H,4-7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMIASSJZLANAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Morpholinosulfonyl Group: This step might involve the reaction of the furan derivative with morpholine and a sulfonylating agent under controlled conditions.

    Attachment of the Thiazolyl Group: The final step could involve the coupling of the intermediate with a thiazole derivative using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole and morpholinosulfonyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Key Structural Differences :

Compound Substituent at Furan-5 Position Thiazole Substitution Molecular Weight
Target Compound Morpholinosulfonyl None ~383.4*
2J Nitro None 295.2
31 None 4-Fluorophenyl 346.3
Patent Compound None Pyrimidinyl-quinoline ~520 (estimated)

*Molecular weight calculated based on formula C₁₂H₁₃N₃O₅S₂.

Physicochemical Properties

  • However, exact data are unavailable. Compounds with bulkier aromatic systems, such as 31 (mp > 300°C), exhibit higher thermal stability .
  • Solubility :

    • The morpholine ring in the target compound may improve aqueous solubility compared to nitro or aryl-substituted analogues, as seen in other sulfonamide-containing drugs .

Biological Activity

5-(Morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring substituted with a morpholinosulfonyl group and a thiazole moiety, which are known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step reactions starting from commercially available precursors, followed by functionalization to introduce the desired substituents.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells. In vitro studies reported IC50 values indicating effective cytotoxicity at low concentrations .
Cell Line IC50 Value (µM) Mechanism of Action
K562 (Leukemia)0.1Apoptosis induction
MCF7 (Breast Cancer)0.5Cell cycle arrest
NCI-H522 (Lung)0.06DHFR inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multi-drug resistant pathogens. In vitro studies demonstrated:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for selected derivatives were found to be as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.5
Escherichia coli0.51.0

Apoptosis Induction

The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells, which is facilitated by the activation of caspases and subsequent DNA fragmentation.

Enzyme Inhibition

The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition disrupts the folate metabolism pathway, leading to decreased proliferation of cancer cells .

Case Studies

  • K562 Cell Line Study : A study demonstrated that treatment with this compound resulted in significant apoptosis in K562 cells, with a marked increase in caspase-3 activity observed after 24 hours of treatment .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties showed that the compound significantly reduced biofilm formation in Staphylococcus species, suggesting potential use in treating biofilm-associated infections .

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